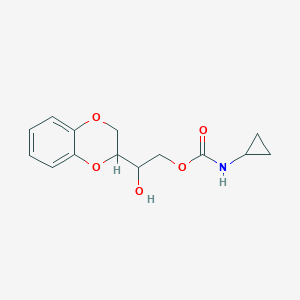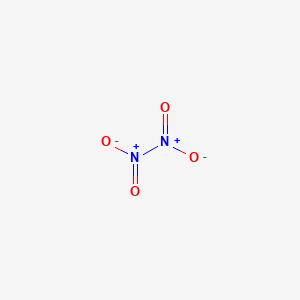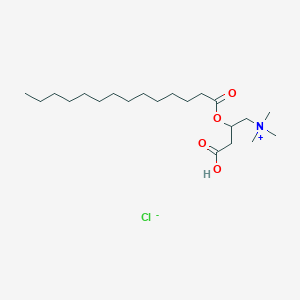
(+/-)-Myristoylcarnitine chloride
Overview
Description
(+/-)-Myristoylcarnitine chloride is a chemical compound that belongs to the class of acylcarnitines. It is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. Myristoylcarnitine is formed by the esterification of myristic acid, a saturated fatty acid, with carnitine. This compound plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, which is essential for energy production in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Myristoylcarnitine chloride typically involves the esterification of myristic acid with carnitine. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification reaction. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Myristoylcarnitine chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form myristoylcarnitine oxide.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Myristoylcarnitine oxide.
Reduction: Myristoyl alcohol and carnitine.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
Scientific Research Applications
(+/-)-Myristoylcarnitine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and fatty acid metabolism.
Biology: The compound is studied for its role in mitochondrial fatty acid transport and energy production.
Medicine: Research focuses on its potential therapeutic applications in metabolic disorders and cardiovascular diseases.
Industry: It is used in the formulation of dietary supplements and energy drinks due to its role in fatty acid metabolism.
Mechanism of Action
The primary mechanism of action of (+/-)-Myristoylcarnitine chloride involves the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle, leading to the production of ATP, the energy currency of the cell. The molecular targets include carnitine acyltransferases and mitochondrial membrane transport proteins.
Comparison with Similar Compounds
(+/-)-Myristoylcarnitine chloride can be compared with other acylcarnitines such as:
Palmitoylcarnitine: Similar in function but derived from palmitic acid.
Stearoylcarnitine: Derived from stearic acid and has a longer carbon chain.
Acetylcarnitine: A shorter-chain acylcarnitine with different metabolic roles.
The uniqueness of this compound lies in its specific fatty acid chain length, which influences its transport efficiency and metabolic effects.
Properties
IUPAC Name |
(3-carboxy-2-tetradecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-38-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



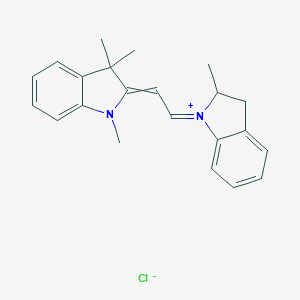
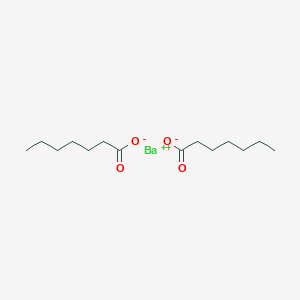
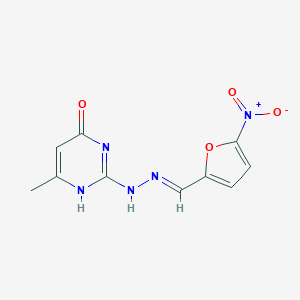

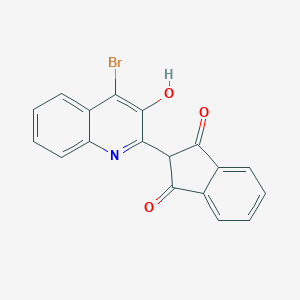



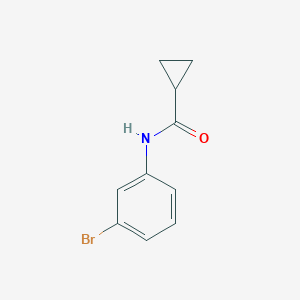
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
